N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide
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Overview
Description
N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide typically involves the reaction of piperidine derivatives with dichloroethylidene compounds under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like palladium or nickel complexes to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler structure with similar pharmacological properties.
Piperidinone: Contains a carbonyl group, offering different reactivity and applications.
Spiropiperidines: Feature a spirocyclic structure, providing unique biological activities.
Uniqueness
N-[2,2-Dichloro-1-(piperidin-1-yl)ethylidene]piperidine-1-carboxamide is unique due to its dichloroethylidene moiety, which imparts distinct chemical reactivity and potential biological activities compared to other piperidine derivatives .
Properties
CAS No. |
62957-98-6 |
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Molecular Formula |
C13H21Cl2N3O |
Molecular Weight |
306.23 g/mol |
IUPAC Name |
N-(2,2-dichloro-1-piperidin-1-ylethylidene)piperidine-1-carboxamide |
InChI |
InChI=1S/C13H21Cl2N3O/c14-11(15)12(17-7-3-1-4-8-17)16-13(19)18-9-5-2-6-10-18/h11H,1-10H2 |
InChI Key |
HCJYGLXNEOLVIT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=NC(=O)N2CCCCC2)C(Cl)Cl |
Origin of Product |
United States |
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